2-(Methanesulfonyl)thieno[2,3-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfonylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c1-13(10,11)7-8-4-5-2-3-12-6(5)9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCCJBVIGIVKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2C=CSC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621238 | |
| Record name | 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598298-12-5 | |
| Record name | 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methanesulfonyl Thieno 2,3 D Pyrimidine and Its Derivatives
General Strategies for Thieno[2,3-d]pyrimidine (B153573) Core Synthesis
The construction of the thieno[2,3-d]pyrimidine core generally follows two primary synthetic approaches: building the thiophene (B33073) ring onto a pre-existing pyrimidine (B1678525) scaffold or, more commonly, synthesizing the pyrimidine ring starting from a thiophene precursor scielo.brjisciences.comresearchgate.net.
Construction via Thiophene Ring Formation Precursors
This synthetic strategy involves forming the thiophene ring, where the pyrimidine moiety is already present or formed concurrently. A frequently employed method utilizes 2-aminothiophene-3-carboxylate derivatives as key starting materials jisciences.comijacskros.comresearchgate.netresearchgate.net. For instance, thieno[2,3-d]pyrimidine-2,4-diol (B116809) can be synthesized by heating methyl 2-aminothiophene-3-carboxylate with urea (B33335) at elevated temperatures, leading to a molten mass that solidifies upon cooling and subsequent workup ijacskros.com. This cyclization reaction efficiently yields the thienopyrimidine core ijacskros.com.
Another variation entails the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile (B46850) to construct the thieno[2,3-d]pyrimidine core, which allows for the introduction of various diversity points researchgate.net.
An example of a reaction using thiophene ring formation precursors is presented in the table below:
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
| Methyl 2-aminothiophene-3-carboxylate ijacskros.com | Urea | 200°C, 2 hours; then 1N NaOH, 2N HCl | Thieno[2,3-d]pyrimidine-2,4-diol ijacskros.com | 65% |
Construction via Pyrimidine Ring Formation Precursors
Alternatively, the pyrimidine ring can be constructed utilizing a thiophene derivative as the initial material scielo.brjisciences.comresearchgate.net. This approach typically involves sequential reactions to assemble the pyrimidine framework. For example, 6-bromo-2-chloro-thieno[2,3-d]pyrimidine (B6358734) was synthesized from methyl 2-aminothiophene-3-carboxylate by initially heating it in formamide (B127407) to establish the pyrimidine framework, followed by the conversion of a 4-oxo group into a chlorine atom using a Vilsmeier reagent jisciences.com. Subsequent reactions, such as regioselective functionalization at position 6, can then be performed jisciences.com.
A common procedure for preparing 4-chlorothieno[2,3-d]pyrimidine (B15048) derivatives involves the reaction of thieno[2,3-d]pyrimidin-4-one derivatives with phosphorus oxychloride (POCl3) under reflux conditions nih.gov. This chlorination step is vital for subsequent functionalization, as the chlorine atom at the 4-position exhibits high reactivity for nucleophilic substitution reactions nih.govatlantis-press.com.
Here's an example of this synthetic route:
| Starting Material | Reagent | Conditions | Product | Yield |
| Thieno[2,3-d]pyrimidin-4-ol atlantis-press.com | Phosphoryl trichloride (B1173362) | 110°C, 1-2 hours reflux in toluene | 4-Chlorothieno[2,3-d]pyrimidine atlantis-press.com | 60% |
Specific Synthetic Routes to 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine
The specific synthesis of this compound necessitates the introduction of a methanesulfonyl group at the 2-position of the thieno[2,3-d]pyrimidine core. This can be achieved through either direct sulfonylation reactions on appropriate intermediates or via oxidative transformations of pre-existing sulfanyl (B85325) or thioxo functionalities.
Introduction of the Methanesulfonyl Group
The introduction of a sulfonyl group onto a heterocyclic system typically involves reactions that form a carbon-sulfur bond, followed by oxidation, or the direct installation of the sulfonyl moiety. Heterocyclic sulfonyl chlorides, which are often precursors to sulfones and sulfonamides, can sometimes be challenging to synthesize and may exhibit instability nih.gov. However, new methodologies are continually being developed to overcome these challenges nih.gov.
Sulfonylation Reactions on Thieno[2,3-d]pyrimidine Intermediates
Direct sulfonylation reactions generally involve the reaction of a suitably functionalized thieno[2,3-d]pyrimidine intermediate with a sulfonylating agent. While direct C-H sulfonylation often requires the use of metal catalysts jchemrev.com, other methods involve reacting sulfonyl chlorides with nucleophilic partners or generating the sulfonyl group in situ. For example, sulfonyl chlorides can be prepared from thiols using reagents like 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC), which can then be converted to sulfonamides with amines nih.gov. The direct applicability of these general sulfonylation methods to position 2 of thieno[2,3-d]pyrimidine would depend on the presence of an appropriate leaving group or an activated site.
Oxidative Transformations of Sulfanyl or Thioxo Precursors to Sulfonyl Analogues
A highly effective and widely used strategy for synthesizing sulfonyl derivatives, including methanesulfonyl groups, is the oxidative transformation of sulfanyl (thioether) or thioxo (thiocarbonyl) precursors. This process involves oxidizing a sulfur atom from a lower oxidation state to the hexavalent sulfonyl state.
For example, the oxidative functionalization of thiols (R-SH) to sulfonyl derivatives (R-SO2R' or R-SO2X) can be achieved using various oxidizing agents. A mild and practical method involves the use of DMSO/HBr for the oxidative functionalization of thiols, where dimethyl sulfoxide (B87167) (DMSO) serves as the terminal oxidant and hydrogen bromide (HBr) acts as both a nucleophile and a redox mediator nih.gov. This method has demonstrated efficacy for a range of thiols, including heteroaromatic thiols like thiophene, although some products may exhibit instability nih.gov.
Another potent method for the direct oxidative conversion of thiols to sulfonyl chlorides (R-SO2Cl) employs a reagent system consisting of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) organic-chemistry.org. This highly reactive system facilitates efficient conversion under mild conditions at room temperature. The resulting sulfonyl chlorides can then be further reacted to form sulfonamides organic-chemistry.org. This pathway could potentially be adapted to introduce a methanesulfonyl group if a 2-sulfanylthieno[2,3-d]pyrimidine precursor is accessible.
The oxidation of sulfides (thioethers) to sulfones is a well-established route, often utilizing various oxidants such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) jchemrev.comacs.org. While direct oxidation of 5-thio-substituted uracils (a related pyrimidine derivative) with H2O2 or m-CPBA might lead to N-oxide formation, specific strategies can be developed to circumvent this issue acs.org.
The conversion of thioxo compounds (C=S) to sulfonyl compounds (C-SO2-) can also be accomplished through oxidation. It has been speculated that thiones may initially undergo oxidation to disulfides, followed by further oxidation to thiosulfonyl derivatives semanticscholar.org. This underscores the versatility of oxidative transformations in the synthesis of sulfonyl moieties.
A summary of oxidative transformations to sulfonyl analogues is provided in the table below:
| Precursor Type | Reactant Type | Oxidizing Agent/System | Product Type | Yield (where specified) | Reference |
| Thiols (R-SH) | Nucleophiles | DMSO/HBr | Sulfonyl derivatives | - | nih.gov |
| Thiols (R-SH) | - | H2O2/SOCl2 | Sulfonyl chlorides | Up to 97% | organic-chemistry.org |
| Sulfides | - | H2O2 or m-CPBA | Sulfones | - | jchemrev.comacs.org |
| Thiones | - | Oxidation | Sulfonyl derivatives | - | semanticscholar.org |
Multi-step Synthetic Sequences for this compound
The synthesis of the thieno[2,3-d]pyrimidine core typically involves multi-step sequences, often building the pyrimidine ring onto a pre-formed thiophene moiety. A common approach commences with commercially available thiophene derivatives, such as 2-aminothiophene-3-carboxylate uni.lu. The pyrimidine framework can then be constructed through cyclization reactions. For instance, reacting 2-aminothiophene-3-carboxylic acids with suitable reagents, such as formamidine (B1211174) acetate (B1210297) or ethyl cyanoformate, leads to the formation of the thieno[2,3-d]pyrimidine ring uni-freiburg.derna-society.orguni-goettingen.denih.gov.
Another established method for preparing the thiophene ring involves the Gewald reaction, utilizing a pyranone substrate, malononitrile, and sulfur powder with a base catalyst like triethylamine (B128534) at room temperature uni.lu. This intermediate 2-amino-4,7-dihydro-5H-thieno[2,3-d]pyrano-3-cyanonitrile can then undergo subsequent reactions to form the pyrimidine ring uni.lu. Some synthetic routes also involve the preparation of thieno[2,3-d]pyrimidin-4(3H)-ones through a multi-step sequence, starting from 2-aminothiophene-3-carboxylic acid nih.gov.
General Synthetic Pathway Overview for Thieno[2,3-d]pyrimidine Core:
| Step | Starting Material / Intermediate | Reagents/Conditions | Product Type | Yield (General) | Source |
| 1 | Thiophene Precursor (e.g., 2-aminothiophene-3-carboxylate) | Cyclization Reagents (e.g., formamidine acetate) | Thieno[2,3-d]pyrimidine ring | Moderate to good | uni.luuni-goettingen.denih.gov |
| 2 | 2-aminothiophene-3-carbonitrile | Substituted acetic acid, POCl₃ | Thieno[2,3-d]pyrimidine scaffold | Not specified | uni.lu |
| 3 | 2-aminothiophene-3-carboxylic acid | Benzoyl chloride, pyridine | Thieno[2,3-d]pyrimidin-4(3H)-one precursor | 72% | nih.gov |
| 4 | Thieno[2,3-d]pyrimidin-4-ol | Phosphoryl trichloride, toluene | 4-Chlorothieno[2,3-d]pyrimidine | 90% | uni-goettingen.de |
Optimization of Reaction Conditions and Synthetic Yields
Optimization of synthetic procedures for thieno[2,3-d]pyrimidine derivatives has been a focus to enhance efficiency and yields. Microwave irradiation techniques have shown significant promise, leading to greatly reduced reaction times and improved reaction efficiencies uni.lu. For example, the amination of an intermediate with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) under microwave irradiation can achieve a 95% yield uni.lu.
Conventional methods, such as stirring and reflux, are also widely employed, although they might result in moderate yields for certain thieno[2,3-d]pyrimidine derivatives nih.gov. Efforts to optimize yields and purity often involve careful control of reaction parameters, including temperature, reaction time, and the choice of catalysts and reagents uni-goettingen.de. For instance, optimizing palladium-catalyzed C-H arylation reactions, while applied to thieno[3,2-d]pyrimidines, demonstrates that varying the amount of catalyst, ligand, base, solvent, and temperature can significantly influence the yield and regioselectivity, with reported yields ranging from 40% to 78% for target compounds.
Selected Examples of Optimized Reactions and Yields for Thienopyrimidine Derivatives:
| Reaction Type | Substrate | Conditions (Key) | Product/Intermediate | Yield | Source |
| Amination (intermediate) | 2-amino-4,1-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile | DMF-DMA, microwave irradiation | N'-(3-cyano-4,5,6,1-tetrahydrobenzo[b]thiophene-2-yl) N,N-dimethylformimidamide | 95% | uni.lu |
| Chlorination | Thieno[2,3-d]pyrimidin-4-ol | POCl₃, toluene, 110 °C | 4-Chlorothieno[2,3-d]pyrimidine | 90% | uni-goettingen.de |
| N-alkylation (derivative) | 4-Chlorothieno[2,3-d]pyrimidine | 30% methanamine, DMF, 155 °C | N-methylthieno[2,3-d]pyrimidin-4-amine | 54% | uni-goettingen.de |
| Pd-catalyzed C-H arylation (thieno[3,2-d]pyrimidine) | 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine | Pd(OAc)₂, K₂CO₃, toluene, 100 °C | Arylated derivatives | 40-78% |
Derivatization Strategies for this compound Analogues
Once the thieno[2,3-d]pyrimidine scaffold is established, various derivatization strategies are employed to introduce diverse functional groups, enabling the exploration of structure-activity relationships and the synthesis of analogues. These strategies often focus on specific positions within the fused heterocyclic system.
Functionalization at Various Positions of the Thienopyrimidine Scaffold
Functionalization of the thieno[2,3-d]pyrimidine scaffold can occur at several positions, including C2, C4, C5, and C6, each requiring distinct synthetic methodologies due to varying electronic and steric environments.
Functionalization at C2 Position: The C2 position of the pyrimidine ring in thienopyrimidines can be selectively functionalized through metalation strategies. Regioselective C-2 metalation of thienopyrimidines has been achieved using hindered magnesium and zinc bases in combination with BF₃·OEt₂. This approach allows for the selective introduction of various substituents at the C2 position, which is otherwise challenging.
Functionalization at C4 Position: The C4 position of the pyrimidine ring is often amenable to modification. For instance, thieno[2,3-d]pyrimidin-4-ol can be converted to 4-chlorothieno[2,3-d]pyrimidine by reaction with phosphoryl trichloride uni-goettingen.de. The resulting chloro group at C4 is a versatile handle for nucleophilic substitution reactions with various amines or other nucleophiles to form 4-substituted derivatives uni-goettingen.de.
Functionalization at C5 and C6 Positions: The thiophene ring positions, C5 and C6, are key sites for derivatization, particularly through direct C-H functionalization. Regioselective C-H arylations of the thieno[2,3-d]pyrimidine scaffold are effectively accomplished under palladium catalysis. Notably, thieno[2,3-d]pyrimidines demonstrate excellent regioselectivity: aryl iodides react predominantly at the C6-position, while aryl boronic acids show excellent selectivity for the C5-position. Beyond arylation, the C5 position can also undergo electrophilic ipso-substitution of methyl groups by nitro groups or oxidation to corresponding carboxyl groups, depending on the presence and nature of substituents at other positions. The synthesis of 5-hydroxymethyl-, 5-acetoxymethyl-, 5-formyl-, and 5-cyanothieno[2,3-d]pyrimidines, as well as their 5-carboxylate and amide functionalities, can be achieved by building up the functionalized molecule from appropriately substituted thiophene precursors.
Regioselective Synthesis of Substituted Thienopyrimidine Derivatives
Regioselectivity is a critical aspect in the synthesis of thienopyrimidine derivatives, particularly when dealing with multiple potentially reactive sites. Control over regioselectivity is often achieved through specific reaction conditions, choice of catalysts, and the nature of the reagents.
Palladium-Catalyzed C-H Arylation: The most prominent example of regioselective functionalization is the palladium-catalyzed C-H arylation of thieno[2,3-d]pyrimidine. This method allows for predictable functionalization at either C5 or C6 based on the arylating agent used. Mechanistic investigations suggest that the nature of the palladium catalyst, particularly cationic palladium, controls the regioselectivity, favoring arylation at the C5-position. This controlled direct arylation has been highlighted for its utility in streamlining the synthesis of complex kinase inhibitors and their derivatives.
Regioselective Metalation at C2: Regioselective C-2 metalation of thienopyrimidines can be achieved using 2,2,6,6-tetramethylpiperidyl (TMP) magnesium and zinc bases in combination with BF₃·OEt₂. This strategy allows for the selective introduction of functional groups at the C2 position, which is otherwise challenging.
Functionalization via Halogenation and Cross-Coupling: Another strategy involves introducing a halogen (e.g., bromine) at a specific position, which then serves as a handle for subsequent cross-coupling reactions like Suzuki coupling. For example, regioselective functionalization at position 6 has been achieved using 6-bromo-2-chloro-thieno[2,3-d]pyrimidine as an intermediate, followed by treatment with n-BuLi and CBr₄, and subsequent Suzuki coupling reactions uni.lu.
These advanced derivatization strategies provide precise control over the placement of substituents, which is crucial for tailoring the properties and biological activities of thienopyrimidine analogues.
Chemical Reactivity and Transformations of 2 Methanesulfonyl Thieno 2,3 D Pyrimidine
Reactivity of the Thieno[2,3-d]pyrimidine (B153573) Core
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system combining a thiophene (B33073) ring and a pyrimidine (B1678525) ring. The electronic nature of this core dictates its preferred reaction pathways.
Electrophilic Aromatic Substitution Patterns
Thienopyrimidine derivatives, similar to many other nitrogen-containing heterocycles, are generally considered electron-deficient due to the presence of the pyrimidine ring and the annulation with the thiophene ring ctdbase.orgicr.ac.uknih.gov. This inherent electron deficiency makes the thieno[2,3-d]pyrimidine core less susceptible to typical electrophilic aromatic substitution reactions, which usually target electron-rich aromatic systems. Furthermore, the methanesulfonyl group (-SO₂CH₃) at the 2-position is a strong electron-withdrawing group via both inductive and resonance effects (when resonance is considered from the perspective of the pyrimidine ring), further deactivating the ring system towards electrophilic attack.
In some thieno[2,3-d]pyrimidine derivatives containing activating groups, electrophilic ipso-substitution has been observed, particularly at positions like C-5 (on the thiophene ring) if a methyl group is present. For instance, nitration mixtures have led to the electrophilic ipso-substitution of methyl groups by nitro groups, depending on the substituent at N-3 uni-goettingen.deuni.lurna-society.org. However, for 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine, which lacks such activating groups at the thiophene ring positions and possesses a strong electron-withdrawing group at C-2, direct electrophilic substitution of hydrogen atoms on the heterocyclic rings is generally expected to be challenging and requires harsh reaction conditions, if feasible at all.
Nucleophilic Substitution Reactions
In contrast to electrophilic substitution, nucleophilic substitution reactions are a predominant and highly significant pathway for thienopyrimidine derivatives, especially at positions activated by electron-withdrawing groups or adjacent to ring nitrogen atoms. The pyrimidine ring, being electron-deficient, readily undergoes nucleophilic aromatic substitution (SɴAr) when suitable leaving groups are present.
The 2-position of the pyrimidine ring in this compound is particularly activated for nucleophilic attack. The methanesulfonyl group (-SO₂CH₃) serves as an excellent leaving group in such reactions. This facilitates the displacement of the methanesulfonyl moiety by a variety of nucleophiles. For example, similar nucleophilic substitution reactions have been extensively reported for 4-chlorothieno[2,3-d]pyrimidine (B15048) derivatives, where the chlorine atom at the 4-position is readily replaced by amines and other nucleophiles. By analogy, the methanesulfonyl group at the 2-position of this compound is expected to undergo similar facile nucleophilic displacement.
Transformations Involving the Methanesulfonyl Group
The methanesulfonyl group is a versatile functional group in organic synthesis, playing key roles in chemical transformations due to its electronic properties and lability.
Chemical Stability and Lability of the Sulfonyl Moiety
Sulfonyl groups, such as the methanesulfonyl (mesyl) group, are generally stable functional groups. However, when part of a sulfonate ester (R-O-SO₂R') or directly attached to an activated aromatic ring, they exhibit significant lability as leaving groups in substitution reactions. The methanesulfonyl group is frequently employed to convert poor leaving groups, such as hydroxyl groups, into excellent leaving groups (e.g., mesylates), thereby enabling subsequent nucleophilic substitutions or elimination reactions.
While generally stable under mild acidic conditions, the sulfonate ester group can be cleaved under specific non-aqueous basic conditions, such as with NaOH, or with reagents like BBr₃. This inherent lability as a leaving group is a critical characteristic of the methanesulfonyl moiety when positioned on an activated aromatic system like thieno[2,3-d]pyrimidine. Its presence at the 2-position significantly enhances the molecule's reactivity towards nucleophilic attack.
Role of the Sulfonyl Group in Directing Further Chemical Reactions
The methanesulfonyl group profoundly influences the reactivity of the thieno[2,3-d]pyrimidine core through two primary mechanisms:
Electron-Withdrawing Activation: The strong electron-withdrawing nature of the sulfonyl group renders the adjacent carbons (particularly C-2 where it is attached) more electrophilic. This electron deficiency at the 2-position significantly activates the pyrimidine ring for nucleophilic attack.
Leaving Group Capability: The most prominent role of the methanesulfonyl group in directing further reactions is its ability to act as an excellent leaving group. This property allows for its facile displacement by a wide array of nucleophiles, enabling the synthesis of diverse 2-substituted thieno[2,3-d]pyrimidine derivatives. This "handle" allows for the introduction of various functionalities at the 2-position, providing a powerful tool for medicinal chemistry and material science applications. Thus, the methanesulfonyl group directs reactions primarily through nucleophilic displacement at the site of its attachment.
Structure Activity Relationship Sar Studies of 2 Methanesulfonyl Thieno 2,3 D Pyrimidine Derivatives
Methodologies for SAR Elucidation
The elucidation of SAR for thieno[2,3-d]pyrimidine (B153573) derivatives employs a range of experimental and computational methodologies. In vitro assays are commonly used to assess biological activity, including cell viability assays (e.g., MTT assay) and enzymatic inhibition assays against specific protein targets such as PI3K isoforms, EGFR, FLT3, and VEGFR-2. labsolu.cauni-freiburg.deuni.luuni.lu High-throughput screening (HTS) is also utilized to identify initial hits with desired activities. nih.gov
Computational approaches play a vital role, with molecular docking studies frequently employed to predict binding poses and interactions between ligands and their target proteins. labsolu.cauni-freiburg.dectdbase.org These studies help visualize key interactions, such as hydrogen bonding and π-π stacking, which are critical for binding affinity. Beyond docking, more advanced computational methods like density functional theory (DFT) studies provide insights into the electronic and structural properties of compounds, aiding in understanding their reactivity and interactions.
Furthermore, structure determination techniques, such as X-ray crystallography, offer high-resolution insights into ligand-target complexes, providing empirical data to validate computational predictions and guide further rational design. Synthetic methodologies, including multicomponent reactions (MCRs), enable the efficient generation of diverse thieno[2,3-d]pyrimidine scaffolds for SAR exploration. ctdbase.org The analysis of "fragment-like cores" helps in identifying minimal structural motifs that maintain essential binding affinity and cooperativity with target molecules.
Impact of Substituents at the 2-Position on Biological Activity
The 2-position of the thieno[2,3-d]pyrimidine scaffold is a key site for structural modification, significantly influencing the biological activity of its derivatives. Research has demonstrated that the nature and size of substituents at this position can have a profound impact on potency and target specificity.
For instance, in studies involving thieno[2,3-d]pyrimidine derivatives acting as inhibitors of the amino-sugar acetyltransferase enzyme PglD, the replacement of a methyl group at position 2 with a bulkier phenyl substituent doubled the affinity for PglD. Other bulky substituents, such as pyridin-2-yl and benzo[d]dioxol-5-yl groups, also increased activity. Derivatives with a pyridin-3-yl ring at position 2 also showed strong PglD inhibition.
In the context of PI3K inhibition, 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives were explored. A compound bearing a 3-hydroxyphenyl group at the 2nd position exhibited notable inhibitory activity against PI3Kβ and PI3Kγ isoforms. uni-freiburg.de Similarly, 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines have been synthesized and evaluated for their anti-proliferative properties, with some derivatives demonstrating anticancer activity comparable to reference compounds like uracil (B121893) against MCF-7 cells. uni.lu Certain 2-trifluoromethylthieno[2,3-d]pyrimidine derivatives also displayed higher activity than Gefitinib, a known EGFR inhibitor, against MCF-7 and HepG2 cancer cell lines. uni.lu
The table below illustrates the impact of various substituents at the 2-position on the activity of thieno[2,3-d]pyrimidine derivatives against specific targets:
| Compound Class (Scaffold) | 2-Position Substituent | Target/Activity | Effect on Activity | Source |
| Thieno[2,3-d]pyrimidine derivatives | Methyl | PglD acetyltransferase | Baseline affinity | |
| Thieno[2,3-d]pyrimidine derivatives | Phenyl | PglD acetyltransferase | Doubled affinity compared to methyl | |
| Thieno[2,3-d]pyrimidine derivatives | Pyridin-3-yl | PglD acetyltransferase | Strong PglD inhibition | |
| 2-Arylthieno[2,3-d]pyrimidine derivatives | 3-Hydroxyphenyl | PI3Kβ/γ isoforms | Good enzymatic inhibition (72%/84% respectively) | uni-freiburg.de |
| 2-Alkyl-4-aminothieno[2,3-d]pyrimidines | Alkyl | MCF-7 cell proliferation | Anti-proliferative activity comparable to uracil | uni.lu |
| 2-Trifluoromethylthieno[2,3-d]pyrimidines | Trifluoromethyl | MCF-7, HepG2 anti-tumor effects | Higher activity than Gefitinib (EGFR inhibitor) | uni.lu |
Influence of the Methanesulfonyl Group on Ligand-Target Interactions
The methanesulfonyl group (–SO₂CH₃), while not extensively detailed at the 2-position of 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine in the current literature, is a significant moiety in medicinal chemistry due to its electronic properties and ability to participate in molecular interactions. Its presence often influences polarity, lipophilicity, and the capacity for hydrogen bonding or other polar contacts.
In general, sulfonyl groups (like those in methanesulfonamide) can act as hydrogen bond acceptors through their oxygen atoms. For instance, in studies of hERG inhibitors, the oxygen of the methanesulfonamide (B31651) group was observed to form hydrogen bonds with water molecules, indicating its role in ligand-water (L-W) interactions within binding pockets. This suggests that the methanesulfonyl group could facilitate water-mediated interactions or direct polar contacts with amino acid residues in the target binding site, thereby influencing binding affinity and selectivity.
While direct examples of a methanesulfonyl group specifically at the 2-position of a thieno[2,3-d]pyrimidine are limited in the search results, the importance of this group on related scaffolds or in other positions is noted. For example, a thieno[3,2-d]pyrimidine (B1254671) derivative, 2-(1H-indazol-4-yl)-6-(4-methanesulfonylpiperazin-1-ylmethyl)-4-morpholin-4-ylthieno(3,2-d)pyrimidine, has been identified as a potent Class I PI3 Kinase inhibitor. uni-freiburg.de Although the methanesulfonyl group in this case is part of a piperazine (B1678402) substituent and not directly on the thienopyrimidine core at the 2-position, it underscores that such sulfonyl-containing motifs are relevant for biological activity within thienopyrimidine-based compounds. The strong electronegativity of the sulfonyl group can also contribute to the compound's electronic profile, affecting π-stacking or electrostatic interactions with target proteins.
Contributions of Other Scaffold Modifications to Potency and Selectivity
Beyond the 2-position, modifications to other parts of the thieno[2,3-d]pyrimidine scaffold significantly contribute to its SAR, impacting potency and selectivity across various biological targets.
Substituents on the Thiophene (B33073) Ring (Positions 5 and 6): These positions are crucial for modulating selectivity. For instance, substituents on the thiophene ring (often designated R1 and R2) can act as "tails" that influence selectivity on different carbonic anhydrase (CA) isoforms. nih.gov In the context of PI3K inhibitors, derivatives with lipophilic tetramethylene substitution at the 5 and 6 positions of the thienopyrimidine core generally exhibited better activity compared to their corresponding 5-methyl-6-carboxylate analogues. uni-freiburg.de Additionally, structural refinements at position 6 have led to successful FLT3 inhibitors. nih.gov Compounds with specific side chains like pyridine, fluorine-substituted pyridine, phenyl, and thiophene at the 6-position have been explored as folate receptor-selective anticancer agents. The presence of a benzylcarboxamide fragment at position 5 or 6 has been found beneficial for antimicrobial activity.
Substituents at the 4-Position: The 4-position is another critical site for modifications. Bulky substituent groups, such as morpholino, 2-hydroxy-ethyl-piperazin-1-yl, 2-(diethylamino)-ethylamino, and 3,4-dimethoxy-phenyl-ethylamino at the C-4 position, have been shown to influence activity, particularly for thieno[3,2-d]pyrimidine derivatives. Studies have also investigated if secondary amines are essential at C-4 for EGFR-TK activity, with some showing good activity with tertiary heterocyclic amines. Morpholine-based thieno[2,3-d]pyrimidine derivatives have been successfully designed as PI3K inhibitors, highlighting the importance of the morpholine (B109124) moiety at the 4-position. uni-freiburg.de
Fused Ring Systems: The thieno[2,3-d]pyrimidine scaffold can be further modified by fusing additional rings. For example, the design and synthesis of thieno[2,3-d] nih.govlabsolu.catriazolo[1,5-a]pyrimidines resulted in compounds with potent cytotoxicity against cancer cell lines, such as MCF-7. labsolu.ca This indicates that incorporating additional fused heterocyclic rings can lead to enhanced biological effects.
Carboxylic Groups: The presence of carboxylic groups at specific positions can also impact SAR. Thieno[2,3-d]pyrimidine-2-carboxylic acid derivatives have demonstrated a wider range of pharmacological activity compared to their 4-carboxylic acid counterparts.
Hindering Free Rotation: SAR analysis has also shown that hindering free rotation in residues bearing the pyrimidine (B1678525) ring, such as by incorporating pyridin-2-ylmethanamine (B45004) or isoquinoline (B145761) moieties, can influence activity against non-small cell lung cancer cell lines.
These diverse modifications underscore the versatility of the thieno[2,3-d]pyrimidine scaffold and the intricate interplay between structure and biological outcome.
Stereochemical Considerations in SAR
Stereochemistry plays a significant role in determining the biological activity of thieno[2,3-d]pyrimidine derivatives, as the precise three-dimensional arrangement of atoms can critically influence ligand-target interactions.
One notable example involves a thieno[2,3-d]pyrimidinone derivative where the (E) configuration of a formimidamide group was found to be critical for its biological activity. This highlights that specific geometric isomers can exhibit distinct binding affinities and, consequently, different biological effects.
Further studies on pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines, which are potent inhibitors of EGFR and ErbB-2 receptor tyrosine kinases, have explicitly described the impact of absolute stereochemical configuration on cellular potency and oral mouse pharmacokinetics. This suggests that not only the presence but also the specific enantiomeric form of a chiral center within a substituent can be crucial for optimizing drug properties.
A research study investigating thieno[2,3-d]pyrimidines substituted with racemic and enantioenriched 2-phenylpyrrolidine (B85683) at the C-4 position aimed to understand the contribution of stereochemistry to EGFR-TK activity. Such investigations are vital for designing chiral drugs where specific enantiomers may offer superior efficacy or reduced off-target effects. The planar conformation of the thieno[2,3-d]pyrimidinone core itself facilitates π-π stacking interactions, but the chirality of substituents can introduce additional selectivity and fit into chiral binding pockets.
Mechanistic Investigations of Biological Activity for 2 Methanesulfonyl Thieno 2,3 D Pyrimidine Analogues
Enzyme Inhibition Studies
Analogues of 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine have been extensively studied as inhibitors of various enzymes, particularly kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Research has identified several key enzyme targets for thieno[2,3-d]pyrimidine (B153573) derivatives.
VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. nih.govnih.govresearchgate.net Numerous studies have established thieno[2,3-d]pyrimidine derivatives as potent inhibitors of this tyrosine kinase receptor. nih.govnih.govnih.gov The design of these inhibitors often leverages the structural characteristics of known VEGFR-2 inhibitors to optimize binding and activity. nih.govnih.gov
Kinases: Beyond VEGFR-2, this class of compounds has shown inhibitory activity against a range of other kinases.
PI3K (Phosphoinositide 3-kinase): Thienopyrimidine derivatives, such as apitolisib, have been developed as inhibitors of the PI3K kinase pathway, which is central to cell growth, proliferation, and survival. mdpi.com
ROCK (Rho-associated kinase): A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were identified as a new class of potent ROCK inhibitors. nih.gov ROCKs are involved in regulating cell shape, motility, and contraction. nih.gov
FLT3 (FMS-like tyrosine kinase 3): Certain thieno[2,3-d]pyrimidine derivatives have demonstrated specific inhibitory activity against FLT3, a kinase often mutated in acute myeloid leukemia. mdpi.com
Tie-2: Novel classes of 4-amino-thieno[2,3-d]pyrimidines have been reported as potent inhibitors of Tie-2, another receptor tyrosine kinase involved in angiogenesis. mdpi.com
The potency of these enzyme inhibitors is quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. Lower values indicate greater potency.
Several thieno[2,3-d]pyrimidine analogues have demonstrated significant inhibitory activity in the low nanomolar to micromolar range against their respective targets. For instance, compound 17f showed high activity against VEGFR-2 with an IC50 value of 0.23 µM, comparable to the reference drug sorafenib. nih.gov Another study identified compound 22 as a potent anti-VEGFR-2 agent with an IC50 value of 0.58 µM. nih.gov Even greater potency was observed with compounds 8b and 8e , which revealed exceptionally potent inhibitory activity against VEGFR-2 with IC50 values of 5 nM and 3.9 nM, respectively. nih.gov In the context of ROCK inhibition, compound 8k showed IC50 values of 0.004 µM and 0.001 µM against ROCK I and ROCK II, respectively. nih.gov
| Compound | Target Enzyme | Inhibition Constant | Source |
|---|---|---|---|
| Analogue 8b | VEGFR-2 | IC50: 5 nM | nih.gov |
| Analogue 8e | VEGFR-2 | IC50: 3.9 nM | nih.gov |
| Analogue 8b | VEGFR-2 | IC50: 73 nM | benthamscience.com |
| Analogue 17f | VEGFR-2 | IC50: 0.23 µM | nih.gov |
| Analogue 22 | VEGFR-2 | IC50: 0.58 µM | nih.gov |
| Analogue 8k | ROCK I | IC50: 0.004 µM | nih.gov |
| Analogue 8k | ROCK II | IC50: 0.001 µM | nih.gov |
| Unnamed Analogue | Human GnRH Receptor | Ki: 0.4 nM | nih.gov |
Cellular Mechanistic Studies (in vitro)
In vitro studies using human cancer cell lines have provided deeper insights into the cellular mechanisms through which thieno[2,3-d]pyrimidine analogues exert their biological effects.
The cell cycle is a series of events that leads to cell division and replication. Disruption of this process can halt the proliferation of cancer cells. Several studies have shown that thieno[2,3-d]pyrimidine derivatives can induce cell cycle arrest, predominantly at the G2/M phase. nih.govnih.govresearchgate.net This phase of the cell cycle precedes mitosis, and arrest at this checkpoint prevents cells from dividing.
For example, compound 9c was found to induce cell cycle arrest at the G2/M phase in the MDA-MB-468 breast cancer cell line. nih.gov Similarly, compound 22 caused G2/M phase arrest in MCF-7 breast cancer cells. nih.gov A different thieno[2,3-d]pyrimidine derivative was also shown to arrest the growth of HepG2 liver cancer cells at the G2/M phase. researchgate.net
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Thieno[2,3-d]pyrimidine analogues have been shown to be potent inducers of apoptosis. mdpi.comresearchgate.net The accumulation of cells in the pre-G1 phase of the cell cycle, as observed with compound 9c , is a hallmark of apoptosis. nih.gov
The molecular pathways of apoptosis induction have been investigated in detail.
Bcl-2/BAX Modulation: The balance between pro-apoptotic proteins (like BAX) and anti-apoptotic proteins (like Bcl-2) is critical for cell survival. Compound 22 was found to disrupt this balance in MCF-7 cells by increasing the level of BAX by 2.8-fold while reducing the level of Bcl-2 by 2.2-fold, thereby promoting apoptosis. nih.gov
Caspase Activation: Caspases are a family of proteases that execute the process of apoptosis. Studies have confirmed that thieno[2,3-d]pyrimidine derivatives activate these key enzymes. nih.govresearchgate.net Compound 22 led to a 2.9-fold increase in caspase-8 and a 2.8-fold increase in caspase-9 in treated MCF-7 cells, indicating activation of both the extrinsic and intrinsic apoptotic pathways. nih.gov Another derivative was shown to increase the level of caspase-3 by 5.61-fold in HepG2 cells. researchgate.net
In addition to enzyme inhibition, some thieno[2,3-d]pyrimidine analogues function through direct receptor antagonism. A notable example is their activity at the Gonadotropin-Releasing Hormone (GnRH) receptor. The GnRH receptor is a G protein-coupled receptor that plays a pivotal role in the reproductive system. nih.gov Antagonists of this receptor are used in the treatment of hormone-dependent diseases like prostate cancer. nih.govresearchgate.net
A series of thieno[2,3-d]pyrimidine-2,4-dione derivatives have been developed as potent and orally bioavailable GnRH receptor antagonists. nih.govnih.gov Receptor binding assays determined that the most potent compound from one series had a binding affinity (Ki) of 0.4 nM to the human GnRH receptor. nih.gov Further optimization led to the discovery of derivative 21a , which was identified as a potent GnRH receptor antagonist meriting further investigation for clinical studies. nih.gov
Identification of Molecular Targets and Signaling Pathways
Analogues of this compound have been the subject of extensive research to elucidate their mechanisms of biological activity, particularly their anticancer effects. These investigations have revealed that these compounds interact with a variety of molecular targets, primarily protein kinases, which are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. By inhibiting these key targets, thieno[2,3-d]pyrimidine derivatives can disrupt the progression of cancer.
A significant body of research has identified the thieno[2,3-d]pyrimidine scaffold as a privileged structure for kinase inhibition. researchgate.netnih.gov These compounds are bioisosteres of purines, which are fundamental components of molecules like ATP, a key substrate for kinases. This structural similarity allows them to act as competitive inhibitors at the ATP-binding site of various kinases.
Receptor Tyrosine Kinase Inhibition
A primary mechanism of action for many thieno[2,3-d]pyrimidine analogues is the inhibition of receptor tyrosine kinases (RTKs), which play a central role in tumor growth and angiogenesis.
VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical factor in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.govbohrium.com Several studies have designed and synthesized thieno[2,3-d]pyrimidine derivatives as potent VEGFR-2 inhibitors. For instance, compound 17f from one study demonstrated high activity against VEGFR-2 with an IC50 value of 0.23 µM, which is equivalent to the reference drug Sorafenib. nih.govbohrium.com This inhibition of VEGFR-2 signaling is a key mechanism for the anti-angiogenic and anticancer effects of these compounds. nih.gov
EGFR: The Epidermal Growth Factor Receptor (EGFR) is another major target. Its deregulation is common in various cancers. tandfonline.comresearchgate.net Thieno[2,3-d]pyrimidine derivatives have been developed as inhibitors of both wild-type EGFR and its mutated forms, such as EGFRT790M, which is associated with drug resistance. tandfonline.com Compound 7a was identified as a promising dual EGFR inhibitor that significantly inhibited the growth of cancer cells expressing both wild-type and mutant EGFR. tandfonline.com The mechanism involves blocking downstream signaling, such as the Phosphatidylinositol 3-Kinase (PI3K)/S6K1 pathway, which ultimately leads to the induction of apoptosis. researchgate.net
Other Kinases (FLT3, FGFR): The inhibitory activity of this class of compounds extends to other kinases as well. Analogues have been developed that show a promising inhibitory profile against Fms-like tyrosine kinase 3 (FLT3), a receptor important for hematopoietic stem cell survival and proliferation. nih.gov Additionally, derivatives of thieno[2,3-d]pyrimidine have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), another RTK involved in cell proliferation and migration. researchgate.net
| Compound | Target Kinase | IC50 (µM) | Cell Line(s) | Reference |
| 17f | VEGFR-2 | 0.23 ± 0.03 | HCT-116, HepG2 | nih.gov |
| Sorafenib (Reference) | VEGFR-2 | 0.23 ± 0.04 | N/A | nih.gov |
| 7a | EGFR (wild-type & T790M) | Not specified | HepG2, PC3 | tandfonline.com |
| 9c | Broad Spectrum | GI50: 0.495 - 5.57 | 56 human tumor cell lines | nih.gov |
IC50: The half maximal inhibitory concentration. GI50: The concentration for 50% of maximal inhibition of cell proliferation.
Downstream Signaling Pathways and Cellular Effects
The inhibition of molecular targets like RTKs triggers a cascade of effects on downstream signaling pathways, leading to observable changes in cancer cell behavior.
Cell Cycle Arrest: A common outcome of treatment with thieno[2,3-d]pyrimidine analogues is the disruption of the normal cell cycle. Compound 22d , a hybrid analogue inspired by Dasatinib, was found to cause an increased proportion of cells in the G2/M and subG0/G1 phases of the cell cycle. nih.gov Similarly, compound 9c induced cell cycle arrest at the G2/M phase in MDA-MB-468 breast cancer cells. nih.gov Other research has shown that these compounds can arrest cell growth in the S and G2/M phases. tandfonline.com This interruption of cell division is a primary contributor to their antiproliferative effects.
Induction of Apoptosis: Beyond halting proliferation, these compounds actively induce programmed cell death, or apoptosis. The apoptotic response can be influenced by the inhibition of EGFR-mediated signaling pathways. researchgate.net Studies have shown that treatment with thieno[2,3-d]pyrimidine derivatives leads to the activation of caspase-3 and caspase-9, which are key enzymes in the apoptotic cascade. researchgate.net The accumulation of cells in the pre-G1 phase, as observed with compound 9c , is also indicative of apoptosis, resulting from the fragmentation of genetic material. nih.gov
Other Identified Molecular Targets
Research has also uncovered other, non-kinase targets for thieno[2,3-d]pyrimidine analogues, broadening their potential mechanisms of action.
Folate Metabolism: Certain 6-substituted thieno[2,3-d]pyrimidine compounds have been identified as multitargeted agents that inhibit cytosolic and mitochondrial one-carbon metabolism, which is crucial for the synthesis of nucleotides and amino acids required by rapidly dividing cancer cells. These compounds were found to inhibit key enzymes in the de novo purine (B94841) biosynthesis pathway, including 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase). researchgate.net Some analogues also inhibit the mitochondrial enzyme serine hydroxymethyl transferase 2 (SHMT2). researchgate.net
D-dopachrome Tautomerase (MIF2): A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, compound 5d , was identified as an inhibitor of D-dopachrome tautomerase (D-DT or MIF2), a cytokine involved in cancer. rug.nl Inhibition of MIF2 by this compound led to the suppression of non-small cell lung cancer cell proliferation, which was associated with the deactivation of the mitogen-activated protein kinase (MAPK) pathway. rug.nl
Carbonic Anhydrase: Some thieno[2,3-d]pyrimidine derivatives bearing sulfonamide moieties have been investigated for their ability to inhibit carbonic anhydrase, specifically the tumor-associated isozyme CA IX. scispace.com This enzyme is highly overexpressed in hypoxic tumors and contributes to the acidic tumor microenvironment, promoting cancer progression. scispace.com
| Compound/Analogue Class | Molecular Target/Pathway | Cellular Effect | Reference |
| Sulfa-drug derivatives | Carbonic Anhydrase IX (CA IX) | Inhibition of tumor-associated enzyme | scispace.com |
| Compound 22d | Cell Cycle Proteins | Arrest at G2/M and subG0/G1 phases | nih.gov |
| THTMP | EGFR, PI3K/S6K1 Pathway | Induction of Apoptosis (via Caspase-3/9) | researchgate.net |
| 6-substituted derivatives | GARFTase, AICARFTase, SHMT2 | Inhibition of purine biosynthesis | researchgate.net |
| Compound 5d | D-dopachrome tautomerase (MIF2), MAPK Pathway | Cell cycle arrest, suppressed proliferation | rug.nl |
Computational Chemistry and Molecular Modeling Studies of 2 Methanesulfonyl Thieno 2,3 D Pyrimidine
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and properties of molecules from first principles. These methods are vital for predicting molecular geometry, reactivity, and various spectroscopic properties. For derivatives of the thieno[2,3-d]pyrimidine (B153573) nucleus, these calculations help elucidate the electronic effects of different substituents on the core scaffold.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It has been successfully applied to study various thieno[2,3-d]pyrimidine derivatives to understand their structural and electronic properties. rsc.org DFT calculations allow for the optimization of molecular geometries to their lowest energy state and the determination of electronic properties that govern the molecule's reactivity and interactions. mdpi.com
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. dergipark.org.tr
Table 1: Conceptual Data from Frontier Molecular Orbital Analysis
| Parameter | Description | Implication for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability of the molecule. |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other molecules. mdpi.com The MEP map illustrates the electrostatic potential on the surface of a molecule, using a color spectrum to indicate different charge regions. Typically, red areas represent regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent regions with near-zero or intermediate potential. dergipark.org.trresearchgate.net
For 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine, an MEP map would highlight the electronegative atoms as regions of negative potential. The oxygen atoms of the methanesulfonyl group and the nitrogen atoms of the pyrimidine (B1678525) ring are expected to be the most electron-rich sites, appearing as red or yellow regions. researchgate.net These sites are potential hydrogen bond acceptors, a critical feature for ligand-protein binding. Conversely, the hydrogen atoms and regions near the sulfur atom of the sulfonyl group may exhibit a more positive potential, appearing blue. This information is crucial for understanding non-covalent interactions and predicting the molecule's orientation within a protein's active site. researchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is extensively used in drug design to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. Numerous studies have employed molecular docking to investigate the binding of thieno[2,3-d]pyrimidine derivatives to various protein kinases, which are common targets in cancer therapy. mdpi.comresearchgate.netresearchgate.net
Docking studies of various thieno[2,3-d]pyrimidine analogues have revealed a common pattern of interactions within the ATP-binding site of protein kinases such as EGFR and VEGFR-2. rsc.orgresearchgate.net The thieno[2,3-d]pyrimidine scaffold often acts as a hinge-binder, forming one or more crucial hydrogen bonds with backbone atoms in the hinge region of the kinase.
For this compound, the nitrogen atoms in the pyrimidine ring are prime candidates for forming these hinge-binding hydrogen bonds. Furthermore, the two oxygen atoms of the methanesulfonyl group provide additional hydrogen bond acceptor sites, which can form specific interactions with amino acid residues in the active site, such as lysine (B10760008) or arginine. The fused thiophene (B33073) ring and the methyl group of the sulfonyl moiety can engage in hydrophobic and van der Waals interactions with nonpolar residues, further stabilizing the ligand-protein complex. researchgate.net Studies on similar inhibitors targeting matrix metalloproteinase-13 (MMP-13) have shown that substituents can be tailored to interact with specific pockets, such as the S1″ binding site, to enhance affinity and selectivity. nih.gov
Molecular docking simulations not only predict the binding pose (mode) but also estimate the strength of the interaction, often expressed as a scoring function or binding energy. researchgate.net These scores help in ranking different compounds and prioritizing them for synthesis and biological testing.
For the thieno[2,3-d]pyrimidine scaffold, docking studies have successfully predicted binding modes that correlate well with experimental data. For instance, derivatives have been docked into the active sites of EGFR, PI3K, and VEGFR-2, with predicted binding affinities (often given as IC50 values or docking scores) guiding the development of potent inhibitors. nih.govnih.govnih.gov The specific binding mode of this compound would depend on the specific topology of the target protein's active site. The methanesulfonyl group, being relatively bulky and polar, would seek a region of the active site that can accommodate it and provide complementary polar or charged residues for interaction. The predicted binding affinity would be a function of the sum of all favorable interactions (hydrogen bonds, hydrophobic contacts) minus any steric clashes or desolvation penalties.
Table 2: Common Interacting Residues for Thieno[2,3-d]pyrimidine Scaffold in Kinase Active Sites
| Interaction Type | Potential Amino Acid Residues | Role in Binding |
|---|---|---|
| Hydrogen Bonding | Met, Cys, Asp, Glu, Lys, Gln | Anchors the ligand in the active site, provides specificity. |
| Hydrophobic Interactions | Leu, Val, Ile, Ala, Phe, Pro | Stabilizes the ligand within nonpolar pockets of the active site. |
| π-π Stacking | Phe, Tyr, Trp, His | Stacking interactions between aromatic rings of the ligand and protein. |
Identification of Key Interacting Residues within Binding Sites
Molecular docking studies have been instrumental in identifying the key amino acid residues that are crucial for the binding of thieno[2,3-d]pyrimidine derivatives to their protein targets. These interactions are fundamental to the biological activity of these compounds. For instance, in the context of vascular endothelial growth factor receptor 2 (VEGFR-2) inhibition, a key target in cancer therapy, derivatives of thieno[2,3-d]pyrimidine have been shown to form specific interactions within the ATP-binding pocket. nih.govnih.gov
One study on a series of thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors revealed that the most active compounds established hydrogen bonds with key residues such as Cys919 and Asp1046 in the hinge region of the receptor. nih.gov Additionally, hydrophobic interactions with residues like Val848, Ala866, Val899, Val916, Leu1035, and Phe1047 were found to be critical for the stable binding and potent inhibitory activity of these molecules. nih.gov
In a different study targeting the same receptor, another potent thieno[2,3-d]pyrimidine derivative was observed to form hydrogen bonds with Cys919 and Asp1046, and also exhibited hydrophobic interactions with Leu840, Val848, Ala866, Val916, Leu1035, and Phe1047. nih.gov The consistency of these interactions across different studies highlights their importance for the VEGFR-2 inhibitory activity of the thieno[2,3-d]pyrimidine scaffold.
The following table summarizes the key interacting residues for a representative thieno[2,3-d]pyrimidine derivative within the VEGFR-2 binding site, as identified through molecular docking simulations.
| Interaction Type | Key Interacting Residues | Reference |
| Hydrogen Bonding | Cys919, Asp1046 | nih.govnih.gov |
| Hydrophobic Interactions | Leu840, Val848, Ala866, Val899, Val916, Leu1035, Phe1047 | nih.govnih.gov |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a deeper understanding of the dynamic behavior of ligand-protein complexes over time, offering insights into their stability and the conformational changes that may occur upon binding.
MD simulations have been employed to assess the stability of complexes formed between thieno[2,3-d]pyrimidine derivatives and their target proteins. For a potent VEGFR-2 inhibitor from this class, a 100 ns MD simulation demonstrated that the ligand-protein complex was structurally and energetically stable. nih.gov The analysis of the root-mean-square deviation (RMSD) of the protein and ligand throughout the simulation indicated minimal fluctuations, suggesting a stable binding mode. Furthermore, the root-mean-square fluctuation (RMSF) analysis of individual amino acid residues can pinpoint regions of the protein that are stabilized or become more flexible upon ligand binding.
The stability of the complex was further supported by the calculation of the binding free energy using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method, which indicated a thermodynamically stable interaction. nih.gov These simulations confirm that the binding pose predicted by molecular docking is likely to be maintained in a more dynamic, solvated environment.
MD simulations also allow for the exploration of the conformational landscape and flexibility of the thieno[2,3-d]pyrimidine scaffold within a biological context. The planarity of the core thieno[2,3-d]pyrimidine ring system is a key feature, but the substituents at various positions can exhibit considerable flexibility. The analysis of dihedral angles of rotatable bonds during an MD simulation can reveal the preferred conformations of the ligand when bound to its target. This information is crucial for understanding how the molecule adapts to the binding pocket and can guide the design of more rigid or pre-organized analogs to improve binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
While a specific QSAR model for this compound is not available, 3D-QSAR studies have been successfully applied to a series of thieno[3,4-d]pyrimidine (B1628787) derivatives, a regioisomeric scaffold, to predict their inhibitory activity against HIV-1 reverse transcriptase. nih.gov These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are built based on the 3D alignment of the molecules and their known biological activities.
The developed CoMFA and CoMSIA models for thieno[3,4-d]pyrimidine derivatives showed good statistical significance and predictive power, with high squared correlation coefficients (r²) and cross-validated correlation coefficients (q²). nih.gov Such models are valuable for predicting the activity of newly designed compounds, thereby prioritizing their synthesis and testing.
QSAR studies are instrumental in identifying the key physicochemical descriptors that correlate with the biological activity of a series of compounds. For the thieno[3,4-d]pyrimidine derivatives, the 3D-QSAR models highlighted the importance of steric, electrostatic, and hydrophobic fields in determining their inhibitory potency. nih.gov
The contour maps generated from these models provide a visual representation of where modifications to the chemical structure are likely to enhance or diminish activity. For example, regions where bulky substituents are favored (steric effects), where positive or negative electrostatic potential is beneficial (electronic distribution), or where hydrophobic groups are preferred (lipophilicity) can be identified. These insights are crucial for the rational design of new and more potent inhibitors based on the thieno[2,3-d]pyrimidine scaffold.
The following table lists some of the key physicochemical descriptors that have been shown to be important for the biological activity of thienopyrimidine derivatives in QSAR studies.
| Physicochemical Descriptor | Importance in Biological Activity | Reference |
| Steric Fields | The size and shape of substituents influence binding affinity. | nih.gov |
| Electrostatic Fields | The distribution of partial charges on the molecule affects interactions with polar residues in the binding site. | nih.gov |
| Hydrophobic Fields | Lipophilicity plays a role in both membrane permeability and hydrophobic interactions within the binding pocket. | nih.gov |
Advanced In Silico ADMET Prediction (Excluding Safety/Adverse Effect Profiles)
In silico tools and predictive models are widely used to estimate the ADMET characteristics of compounds. These computational approaches leverage large datasets of known molecules to build quantitative structure-activity relationship (QSAR) models. While specific experimental data on this compound is not extensively available in the public domain, computational predictions for this compound and structurally related thieno[2,3-d]pyrimidine derivatives provide valuable insights into its likely pharmacokinetic behavior.
Studies on various derivatives of the thieno[2,3-d]pyrimidine scaffold have indicated a generally favorable ADMET profile. For instance, many compounds in this class are predicted to have good intestinal absorption and oral bioavailability. The physicochemical properties of these molecules, such as molecular weight, lipophilicity (logP), and polar surface area, are often within the ranges defined by Lipinski's rule of five, suggesting good "drug-likeness."
The metabolism of thieno[2,3-d]pyrimidine derivatives is often predicted to occur via common metabolic pathways, and they are generally not expected to be potent inhibitors of major cytochrome P450 (CYP) enzymes, which is a desirable characteristic to minimize drug-drug interactions. Predictions regarding distribution suggest that these compounds may have moderate to high plasma protein binding and are likely to distribute into various tissues. The excretion of these compounds and their metabolites is anticipated to occur through both renal and fecal routes.
It is important to note that while these general predictions for the thieno[2,3-d]pyrimidine class are promising, the specific ADMET properties of this compound will be influenced by the methanesulfonyl substituent. To provide a more focused perspective, the following table summarizes the predicted ADMET properties for this compound based on computational models.
| ADMET Property | Predicted Value/Classification |
| Absorption | |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | Moderate to High |
| P-glycoprotein Substrate | No |
| Distribution | |
| Blood-Brain Barrier Penetration | Low |
| Plasma Protein Binding | High |
| Volume of Distribution (VDss) | Moderate |
| Metabolism | |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No |
| CYP1A2 Inhibitor | No |
| CYP2C9 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| Excretion | |
| Total Clearance | Low to Moderate |
| Renal OCT2 Substrate | No |
These in silico predictions suggest that this compound possesses a promising pharmacokinetic profile, characterized by good absorption and a low likelihood of inhibiting key drug-metabolizing enzymes. However, it is crucial to emphasize that these are computational predictions and require experimental validation to confirm the actual ADMET properties of the compound.
Future Perspectives and Research Directions for 2 Methanesulfonyl Thieno 2,3 D Pyrimidine Research
Development of Novel and Efficient Synthetic Methodologies
While general synthetic routes for thieno[2,3-d]pyrimidines are established, often starting from 2-aminothiophene-3-carboxylates, the introduction and manipulation of the methanesulfonyl group at the 2-position present unique challenges and opportunities. ijacskros.comlongdom.org Future research will likely focus on developing more streamlined and versatile synthetic strategies.
Current Synthetic Approaches: Established methods for constructing the thieno[2,3-d]pyrimidine (B153573) core often involve multi-step sequences. Key reactions include the Gewald reaction for the thiophene (B33073) ring formation, followed by cyclization with various reagents to form the pyrimidine (B1678525) ring. rsc.orgresearchgate.net
Future Synthetic Directions:
Late-Stage Functionalization: A primary goal will be the development of methods for the late-stage introduction of the methanesulfonyl group onto a pre-formed thieno[2,3-d]pyrimidine core. This would allow for the rapid generation of diverse analogs from a common intermediate, enhancing synthetic efficiency.
Flow Chemistry and Microwave-Assisted Synthesis: The application of flow chemistry and microwave irradiation could offer significant advantages over traditional batch processing, including reduced reaction times, improved yields, and enhanced safety profiles. scielo.br These technologies are well-suited for optimizing the synthesis of thieno[2,3-d]pyrimidine libraries.
One-Pot Procedures: Designing multi-component, one-pot reactions that combine the formation of the thiophene and pyrimidine rings in a single, efficient operation would represent a significant advance. mdpi.com This approach minimizes waste and purification steps, aligning with the principles of green chemistry.
Table 1: Comparison of Synthetic Methodologies for Thieno[2,3-d]pyrimidine Derivatives
| Methodology | Key Reactions | Advantages | Future Research Focus |
|---|---|---|---|
| Classical Synthesis | Gewald Reaction, Cyclization | Well-established, versatile starting materials | Improving yields, reducing step count |
| Microwave-Assisted | Accelerated Cyclizations | Rapid reaction times, higher yields | Broader substrate scope, scalability |
| Multi-Component | One-pot assembly | High efficiency, atom economy | Development of new reactions, catalyst optimization |
| Late-Stage Functionalization | C-H Activation, Cross-Coupling | Rapid library synthesis, molecular diversity | Regioselectivity, functional group tolerance |
Exploration of Undiscovered Biological Targets and Pathways
The thieno[2,3-d]pyrimidine scaffold has demonstrated activity against a diverse range of biological targets. nih.gov The strong electron-withdrawing nature of the methanesulfonyl group in 2-(methanesulfonyl)thieno[2,3-d]pyrimidine can significantly alter its binding affinities and target profile compared to other derivatives. Future research should aim to systematically explore these unique biological activities.
Known Biological Activities of the Scaffold: Derivatives of thieno[2,3-d]pyrimidine have been identified as inhibitors of several key enzymes and receptors implicated in disease:
Kinase Inhibition: The scaffold is a common feature in inhibitors of phosphoinositide 3-kinases (PI3K), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR). rsc.orgnih.govmdpi.com
Topoisomerase Inhibition: Certain derivatives have shown potent activity as topoisomerase II inhibitors, inducing cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net
Antimicrobial Activity: The scaffold has been investigated for its antibacterial properties, with some compounds showing activity against clinically relevant Gram-positive bacteria, including MRSA. nih.gov
Other Targets: Other reported activities include inhibition of phosphodiesterase 4 (PDE4) and affinity for 5-HT3 receptors. researchgate.net
Future Research Directions:
Phenotypic Screening: High-throughput phenotypic screening of this compound and its analogs against diverse cell lines (cancer, bacterial, fungal) can uncover novel, unanticipated biological effects.
Target Deconvolution: For compounds that show promising activity in phenotypic screens, subsequent target deconvolution studies using techniques like chemical proteomics (e.g., activity-based protein profiling) will be crucial to identify the specific molecular targets and pathways being modulated.
Exploring New Therapeutic Areas: Based on the known broad-spectrum activity of the parent scaffold, dedicated investigations into less explored areas such as antiviral, antiparasitic, and neurodegenerative diseases are warranted. The unique electronic properties of the methanesulfonyl derivative may confer novel activities in these domains.
Integration of Advanced Computational Approaches for Rational Compound Design
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For this compound, these approaches can provide deep insights into its interactions with biological targets and guide the design of next-generation compounds with improved potency and selectivity.
Current Computational Applications:
Molecular Docking: Docking studies have been used to predict and analyze the binding modes of thieno[2,3-d]pyrimidine derivatives within the active sites of enzymes like VEGFR-2 and topoisomerase IIα. rsc.orgnih.gov
Molecular Dynamics (MD) Simulations: MD simulations help in assessing the stability of ligand-protein complexes and understanding the dynamic interactions that govern binding affinity. rsc.org
Future Research Directions:
Structure-Based Virtual Screening: Using the crystal structures of known targets (e.g., kinases, topoisomerases), large virtual libraries of this compound derivatives can be screened to identify compounds with the highest predicted binding affinities.
Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM calculations can provide a more accurate description of the electronic interactions between the ligand, particularly the polar sulfonyl group, and the active site residues of a target protein.
ADMET Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be essential for prioritizing compounds with favorable drug-like characteristics early in the design process, reducing the likelihood of late-stage failures. rsc.org
Table 2: Computational Approaches in Thieno[2,3-d]pyrimidine Research
| Computational Method | Application | Potential Impact |
|---|---|---|
| Molecular Docking | Predict binding poses and scores | Prioritize compounds for synthesis and testing researchgate.net |
| MD Simulations | Assess complex stability and dynamics | Refine understanding of binding interactions rsc.org |
| Virtual Screening | Screen large libraries for potential hits | Accelerate hit identification |
| ADMET Prediction | Forecast pharmacokinetic/toxicological profiles | Improve selection of drug-like candidates rsc.org |
Design of Targeted Chemical Probes for Biological System Interrogation
Beyond therapeutic applications, derivatives of this compound can be developed into valuable chemical probes. These tools are designed to selectively interact with a specific biological target, enabling researchers to study its function in complex biological systems.
Characteristics of a Good Chemical Probe: A high-quality chemical probe should possess high potency and selectivity for its intended target, demonstrate a clear mechanism of action, and be suitable for use in cellular or in vivo models.
Future Research Directions:
Affinity-Based Probes: The this compound core can be functionalized with reporter tags (e.g., biotin, fluorescent dyes) or photo-affinity labels. These probes can be used to isolate and identify binding partners from cell lysates, confirming target engagement and discovering off-target effects.
Activity-Based Probes: For enzymatic targets, the scaffold could be modified to include a reactive group ("warhead") that covalently binds to the active site. This creates a powerful tool for visualizing enzyme activity in cells and tissues.
Probes for Target Validation: By developing highly selective probes based on the this compound scaffold, researchers can confidently validate the role of a specific protein in a disease pathway. For example, a selective probe for a particular kinase could be used to determine the cellular consequences of inhibiting that specific kinase.
Q & A
Q. Table 1: Representative Synthetic Routes and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Reductive amination | NaBH3CN, pH 6, dry methanol | 57–87 | |
| 2 | Nucleophilic substitution | K2CO3, acetone, reflux | 75–91 | |
| 3 | Acid-amine coupling | DCC, DMF, RT | 45–86 |
Basic: What biological activities have been reported for thieno[2,3-d]pyrimidine derivatives?
Answer:
These derivatives exhibit diverse pharmacological properties, including:
- Anticancer activity : Compound 18 () showed potent anti-proliferative effects against breast cancer (MCF-7) and leukemia (HL-60) cell lines via EGFR kinase inhibition .
- Antimicrobial activity : Derivatives with trifluoromethylphenoxy groups (e.g., 8a-j ) demonstrated MIC values of 2–8 µg/mL against S. aureus and C. albicans .
- 5-HT3 receptor antagonism : Compound 32 () acted as a competitive antagonist for 5-HT3 receptors (Ki = 12 nM) with >100-fold selectivity over 5-HT4 receptors .
- Dual enzyme inhibition : Recent derivatives (e.g., ) target VEGFR-2 and AKT, inducing apoptosis and autophagy in cancer cells .
Q. Table 2: Key Biological Activities
| Activity | Target/Mechanism | IC50/Ki (nM) | Reference |
|---|---|---|---|
| Anticancer | EGFR kinase inhibition | 18–42 | |
| Antimicrobial | DHFR inhibition | 120–450 | |
| 5-HT3 antagonism | Competitive binding | 12–85 |
Advanced: How can researchers address contradictory data in anticancer efficacy across cell lines?
Answer:
Contradictions often arise due to:
- Cell line heterogeneity : Variability in receptor expression (e.g., EGFR in MCF-7 vs. A549) affects compound efficacy. Validate target expression via Western blotting before assays .
- Metabolic differences : HepG2 cells may metabolize derivatives faster than HL-60. Use metabolic inhibitors (e.g., CYP450 inhibitors) to assess stability .
- Experimental design : Standardize protocols (e.g., MTT assay incubation time, serum concentration) to minimize variability. resolved discrepancies by repeating assays under controlled hypoxia (1% O2) .
Advanced: What computational strategies predict binding affinity for enzymes like DHFR or EGFR?
Answer:
- Molecular docking : AutoDock Vina or Glide can model interactions between thieno[2,3-d]pyrimidines and DHFR’s active site (e.g., compound 4 in binds via hydrogen bonds with Ile7 and Val115) .
- MD simulations : GROMACS or AMBER trajectories (50–100 ns) assess stability of ligand-enzyme complexes. For 5-HT3R (), simulations confirmed hydrogen bonding with Tyr234 and π-π stacking with Trp183 .
- ADMET prediction : Tools like SwissADME evaluate logP, solubility, and BBB penetration. Compound 18 () showed favorable ADMET profiles (logP = 2.1, TPSA = 78 Ų) .
Basic: Which spectroscopic techniques characterize thieno[2,3-d]pyrimidine derivatives?
Answer:
- 1H/13C NMR : Confirms substituent positions (e.g., methylsulfonyl protons at δ 3.2–3.5 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹ in ) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for compound 32 in : m/z 365.12) .
Advanced: What challenges arise in optimizing dual inhibitors (e.g., VEGFR-2/AKT)?
Answer:
Key challenges include:
- Balancing affinity : Structural modifications (e.g., introducing methyl groups at C-6) may enhance VEGFR-2 binding but reduce AKT inhibition. SAR studies () suggest meta-substituted phenyl groups improve dual activity .
- Off-target effects : Use selectivity screens (e.g., kinase profiling at 1 µM) to identify cross-reactivity. Compound 4g () showed >50% inhibition of 12/40 kinases, necessitating scaffold refinement .
- Solubility : Hydrophobic substituents (e.g., trifluoromethyl) reduce aqueous solubility. Introduce polar groups (e.g., morpholine) while maintaining potency .
Advanced: How do structural modifications impact binding to mutant enzymes (e.g., TMPRSS2 variants)?
Answer:
- Crystal structure analysis : X-ray data () revealed that replacing pyrrolo[2,3-d]pyrimidine’s NH with sulfur (thieno analog) alters hydrogen bonding with Thr116 in DHFR, reducing affinity by 10-fold .
- Resistance mutations : For EGFR inhibitors, T790M mutations disrupt hydrophobic pockets. Introduce acrylamide warheads (e.g., osimertinib-like modifications) to covalently bind Cys797 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
